![molecular formula C9H19O11P B1256334 2-(alpha-D-Galactosyl)-sn-glycerol 3-phosphate](/img/structure/B1256334.png)
2-(alpha-D-Galactosyl)-sn-glycerol 3-phosphate
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Overview
Description
2-(alpha-D-galactosyl)-sn-glycerol 3-phosphate is a galactosylglycerol phosphate. It is a conjugate acid of a 2-(alpha-D-galactosyl)-sn-glycerol 3-phosphate(2-).
Scientific Research Applications
Biosynthesis in Marine Rhodophyceae :
- Floridoside (2-O-D-glycerol-α-D-galactopyranoside), a main photosynthetic product of many Rhodophyceae, is believed to be synthesized from compounds like glycerol 3-phosphate and floridoside phosphate (Kremer & Kirst, 1981).
Escherichia coli K2 Capsular Antigen Structure :
- The glycerophosphates in the Escherichia coli K2 capsular antigen have been shown to have the sn-glycero-3-phosphate stereochemical configuration (Fischer et al., 1982).
Enzymatic Activity Studies :
- The purification and characterization of enzymes such as UDPgalactose:sn-glycerol-3-phosphate α-D-galactosyltransferase from organisms like Poterioochromonas malhamensis have been conducted to understand their role in cellular processes (Thomson, 1983).
Lipoteichoic Acid Research in Streptococcus lactis :
- The study of lipoteichoic acid in Streptococcus lactis revealed the presence of complex glycerophosphate structures linked by phosphodiester bonds (Koch & Fischer, 1978).
Floridoside Phosphate Synthase Characterization :
- Floridoside phosphate synthase (FPS), an enzyme involved in the biosynthesis of floridoside, was studied for its substrate specificity and regulatory mechanisms (Meng & Srivastava, 1991).
Phase Behaviour of Glycolipid Stereoisomers :
- Research on synthetic glycolipids like 2,3-di-O-tetradecyl-1-O-beta-D-galactosyl-sn-glycerol provided insights into the phase behavior and structural properties of these molecules (Kuttenreich et al., 1993).
Proteinase Involvement in Volume Regulation :
- A study on the activation of galactosyltransferase by a membrane-derived proteinase in Poterioochromonals malhamensis sheds light on the regulation of cellular volume (Köhle & Kauss, 1984).
Investigation of Hydrolysis Reactions :
- Thermodynamic studies on the hydrolysis of compounds like α-d-galactose 1-phosphate and sn-glycerol 3-phosphate contributed to a better understanding of their biochemical properties (Goldberg et al., 2009).
properties
Product Name |
2-(alpha-D-Galactosyl)-sn-glycerol 3-phosphate |
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Molecular Formula |
C9H19O11P |
Molecular Weight |
334.21 g/mol |
IUPAC Name |
[(2R)-3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C9H19O11P/c10-1-4(3-18-21(15,16)17)19-9-8(14)7(13)6(12)5(2-11)20-9/h4-14H,1-3H2,(H2,15,16,17)/t4-,5-,6+,7+,8-,9+/m1/s1 |
InChI Key |
PLJAVYDLNJODGD-XIBIAKPJSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H](CO)COP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)COP(=O)(O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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